5-(2-Amino-1,3-thiazol-4-yl)quinolin-8-ol
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Overview
Description
5-(2-Aminothiazol-4-yl)quinolin-8-ol is a heterocyclic compound that combines the structural features of quinoline and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)quinolin-8-ol typically involves the reaction of 2-aminothiazole with 8-hydroxyquinoline under specific conditions. One common method includes the use of a condensation reaction where the amino group of 2-aminothiazole reacts with the hydroxyl group of 8-hydroxyquinoline in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminothiazol-4-yl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of aminothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and thiazole derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
5-(2-Aminothiazol-4-yl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(2-Aminothiazol-4-yl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
8-Hydroxyquinoline: Shares the quinoline structure and has similar applications in medicinal chemistry.
Uniqueness
5-(2-Aminothiazol-4-yl)quinolin-8-ol is unique due to its combined structural features of quinoline and thiazole, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
679390-92-2 |
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Molecular Formula |
C12H9N3OS |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)quinolin-8-ol |
InChI |
InChI=1S/C12H9N3OS/c13-12-15-9(6-17-12)7-3-4-10(16)11-8(7)2-1-5-14-11/h1-6,16H,(H2,13,15) |
InChI Key |
OOZIECFKCMGKKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C3=CSC(=N3)N |
Origin of Product |
United States |
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